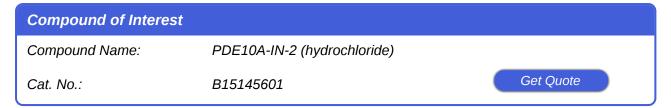


Application Notes and Protocols: PDE10A-IN-2 (hydrochloride)

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Introduction

PDE10A-IN-2 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE10A is predominantly expressed in the medium spiny neurons of the striatum, making it a key regulator of cyclic nucleotide signaling in this brain region.[1] Due to its role in modulating critical signaling pathways, PDE10A has emerged as a significant therapeutic target for neurological and psychiatric disorders. Furthermore, recent studies have highlighted its potential role in other conditions such as pulmonary arterial hypertension (PAH). These application notes provide detailed protocols for the synthesis and research use of PDE10A-IN-2 hydrochloride.

Physicochemical Properties and In Vitro Efficacy

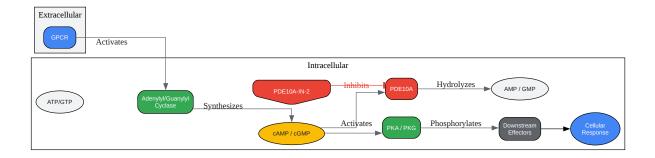
PDE10A-IN-2 hydrochloride demonstrates sub-nanomolar potency and exceptional selectivity for PDE10A over other PDE subtypes.



| Property | Value | Reference |
|------------------|-----------------------------------|--------------|
| IC50 (PDE10A) | 2.8 nM | INVALID-LINK |
| Selectivity | >3500-fold vs. other PDE subtypes | INVALID-LINK |
| Chemical Formula | C27H35N5O3·3HCI | INVALID-LINK |
| Molecular Weight | 599.0 | INVALID-LINK |

Signaling Pathway

PDE10A inhibition elevates intracellular levels of cAMP and cGMP, which in turn modulate the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). [2] These kinases phosphorylate numerous target proteins, influencing a wide array of cellular processes.





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References

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